molecular formula C21H14ClN3O2 B12336390 1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12336390
M. Wt: 375.8 g/mol
InChI Key: PLXOVNCPSKMBMC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chlorobenzoyl group and a phenyl group attached to an indazole core

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C21H14ClN3O2/c22-17-12-6-4-10-15(17)21(27)25-18-13-7-5-11-16(18)19(24-25)20(26)23-14-8-2-1-3-9-14/h1-13H,(H,23,26)

InChI Key

PLXOVNCPSKMBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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